Cas no 84-54-8 (2-Methylanthraquinone)

2-Methylanthraquinone is an intermediate used in the production of various dyes and pigments due to its high color strength and lightfastness properties. Its methyl substitution enhances solubility and stability, making it a versatile compound for textile and paint applications where colorant performance is critical.
2-Methylanthraquinone structure
2-Methylanthraquinone structure
Product Name:2-Methylanthraquinone
CAS No:84-54-8
MF:C15H10O2
MW:222.238704204559
MDL:MFCD00001235
CID:34315
PubChem ID:24884160
Update Time:2026-04-08

2-Methylanthraquinone Chemical and Physical Properties

Names and Identifiers

    • 2-Methylanthracene-9,10-dione
    • 2-methylanthra-9,10-quinone
    • 2-Methylanthraquinone (Beta-)
    • 2-Methylanthrapuinone
    • 2-Methyl anthraquinone
    • Methylanthraquinone
    • Tectoquinone
    • 2-Methyl-9,10-anthracenedione
    • 2-Methyl-9,10-anthraquinone
    • 2-Methyl-9,10-anthraquinoneneat
    • METHYLANTHRAQUINONE, 2-(RG)
    • 2-Methyl-9,10-anthracenedione
    • β-Methylanthraquinone
    • 2-MAQ
    • [ "Tectoquinone" ]
    • 2-Methylanthraquinone
    • 9,10-Anthracenedione, 2-methyl-
    • Tectochinon
    • Techtoquinone
    • beta-Methylanthraquinone
    • Anthraquinone, 2-methyl-
    • .beta.-Methylanthraquinone
    • Q9P233HWAJ
    • NJWGQARXZDRHCD-UHFFFAOYSA-N
    • AK114056
    • 2-Methyl-Ant
    • 2-METHYLANTHRAQUINONE [MI]
    • AI3-15182
    • CCRIS 5484
    • Q22984229
    • 2-Methylanthraquinone, technical, >=95% (HPLC)
    • 2-methyl-anthracene-9,10-dione
    • 2-Methyl-Anthraquinone
    • AM62660
    • EINECS 201-539-6
    • NSC 607
    • BCP33087
    • W-104113
    • SCHEMBL36822
    • A840843
    • LS-171000
    • 2-methylanthraquinon
    • HY-N1739
    • MFCD00001235
    • CHEMBL21745
    • DTXSID5041439
    • BDBM50005894
    • 2-methyl-9,10-dihydroanthracene-9,10-dione
    • STL380671
    • UNII-Q9P233HWAJ
    • DTXCID3021439
    • FT-0613005
    • M0156
    • Tox21_302044
    • CS-0017415
    • InChI=1/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H
    • NSC607
    • Ethyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate
    • 2-Methyl anthraquinone;Tectoquinone
    • D85134
    • METHYLANTHRAQUINONE, 2-
    • CAS-84-54-8
    • AE-641/00352041
    • NCGC00255621-01
    • 84-54-8
    • CHEBI:9427
    • EU-0067001
    • 9, 2-methyl-
    • NSC-607
    • AKOS000400281
    • 2-Methyl-9,10-anthracenedione (ACI)
    • Anthraquinone, 2-methyl- (6CI, 8CI)
    • NS00004272
    • DB-056804
    • b-methylanthraquinone
    • MDL: MFCD00001235
    • Inchi: 1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
    • InChI Key: NJWGQARXZDRHCD-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(C)=CC=2)C(=O)C2C1=CC=CC=2
    • BRN: 2050523

Computed Properties

  • Exact Mass: 222.06800
  • Monoisotopic Mass: 222.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 34.1
  • Surface Charge: 0
  • Tautomer Count: 5

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.1404 (rough estimate)
  • Melting Point: 175.0 to 178.0 deg-C
  • Boiling Point: 236-238 °C/10 mmHg(lit.)
  • Flash Point: Fahrenheit: 408.2 ° f < br / > Celsius: 209 ° C < br / >
  • Refractive Index: 1.6600 (estimate)
  • Water Partition Coefficient: Soluble in water 1.234 mg/L @ 25°C.
  • PSA: 34.14000
  • LogP: 2.77040
  • Solubility: Insoluble in water, soluble in ethanol, ether, benzene and ethyl acetate
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C
  • Merck: 6021

2-Methylanthraquinone Security Information

2-Methylanthraquinone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Methylanthraquinone Pricemore >>

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2-Methylanthraquinone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfur trioxide ;  20 - 40 °C; 40 °C → 90 °C; 3 - 4 h, 90 °C
Reference
Optimization of preparation of 1-nitro-2-methylanthraquinone
Bondarenko, M. P.; et al, Khimichna Promislovist Ukraini (Kiev, 2011, (6), 3-7

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Solvents: Methanol ;  rt → 45 °C; overnight, 45 °C
Reference
Synthesis and characterization of highly soluble blue emitting poly(2-vinylanthracene) with 9,10-di(2-naphthalenyl) and 9,10-di(3-quinolinyl) substituents
Wang, Jianli; et al, Dyes and Pigments, 2013, 99(1), 105-115

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Benzene
Reference
Use of Thiazyl Chlorides, Alkyl Carbamates, and Thionyl Chloride To Fuse 1,2,5-Thiadiazoles to Quinones and To Oxidize, Chlorinate, and Aminate Them
Shi, Shuhao; et al, Journal of Organic Chemistry, 1995, 60(5), 1285-97

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
Reference
Rate enhancement of using silica gel as a practical, efficient grinding auxiliary to break π-π stacking under mechanochemical conditions
Wang, Cong; et al, Journal of Organometallic Chemistry, 2022, 976,

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Dichloromethane
Reference
ortho-Bromodiphenylmethane derivatives as starting materials for the total synthesis of anthraquinones
Almeida, Wanda P.; et al, Synthetic Communications, 1996, 26(23), 4507-4518

Production Method 6

Reaction Conditions
1.1 Solvents: Diglyme ,  Water ;  rt → 80 °C; 7 h, 80 °C
Reference
One-pot production of substituted anthraquinones via the diene synthesis in the presence of Mo-V-P heteropoly acid solutions
Gogin, Leonid; et al, Modern Research in Catalysis, 2014, 3(2), 57-61

Production Method 7

Reaction Conditions
1.1 Catalysts: Molybdenum vanadium hydroxide oxide phosphate (Mo16V10(OH)17O60(PO4)3) Solvents: 1,4-Dioxane ,  Water ;  7 h, 80 °C
Reference
Prospects of application of Mo-V-phosphoric heteropolyacid solutions as bifunctional catalysts for syntheses of anthraquinones and their substituted derivatives
Gogin, L.; et al, Russian Chemical Bulletin, 2015, 64(9), 2069-2075

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water
Reference
Electroreductive cleavage of substituted 9,10-anthraquinones in 50% aqueous THF buffers: a pH-dependent process
Blankespoor, Ronald L.; et al, Journal of Organic Chemistry, 1988, 53(13), 3032-5

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Benzoic acid ,  L-Proline ,  Silver oxide (Ag2O) Solvents: 1,4-Dioxane ;  5 - 10 h, 80 °C
Reference
Organic-Inorganic Dual Catalytic System for the Regioselective Construction of Diverse Quinone Derivatives via Benzannulation
Akhtar, Muhammad Saeed ; et al, Asian Journal of Organic Chemistry, 2021, 10(3), 606-613

Production Method 10

Reaction Conditions
1.1 Solvents: p-Xylene
Reference
The regiospecific synthesis and reactivity of 2-hydroxybenzocyclobutenones
Lear, Yvonne, 1997, , 58(10),

Production Method 11

Reaction Conditions
1.1 Reagents: Chromium trioxide
Reference
Rhodium-catalyzed oxidation of anthracenes to anthraquinones using tert-butyl hydroperoxide
Mueller, Paul; et al, Tetrahedron Letters, 1983, 24(49), 5499-500

Production Method 12

Reaction Conditions
Reference
Photoenolization. XI. Photooxidation of o-methylbenzophenones
Pfau, Michel; et al, Bulletin de la Societe Chimique de France, 1983, 164, 164-9

Production Method 13

Reaction Conditions
Reference
Photooxidation of monothioanthraquinone and its 2-methyl derivative
Savel'ev, Viktor A.; et al, Mendeleev Communications, 1993, (2), 57-8

Production Method 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Chloroform ;  4 - 5 d, rt
1.2 Solvents: Water ;  15 h, rt
Reference
Applications of [4+2] Anionic Annulation and Carbonyl-Ene Reaction in the Synthesis of Anthraquinones, Tetrahydroanthraquinones, and Pyranonaphthoquinones
Basak, Shyam; et al, Journal of Organic Chemistry, 2017, 82(20), 11035-11051

Production Method 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Regiospecific addition of monooxygenated dienes to halo quinones
Boisvert, Louise; et al, Journal of Organic Chemistry, 1988, 53(17), 4052-9

Production Method 16

Reaction Conditions
Reference
Regiospecific additions of some simple dienes to haloquinones
Boisvert, Louise; et al, Tetrahedron Letters, 1983, 24(24), 2453-6

Production Method 17

Reaction Conditions
1.1 Catalysts: Aluminum sulfate Solvents: Water ;  60 min, rt
Reference
An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media
Madje, Balaji R.; et al, Green Chemistry Letters and Reviews, 2010, 3(4), 269-273

Production Method 18

Reaction Conditions
1.1 Reagents: Nitrous oxide Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene ;  20 h, 10 atm, 200 °C
Reference
Nitrous oxide oxidation catalyzed by ruthenium porphyrin complex
Tanaka, Hirotaka; et al, Bulletin of the Chemical Society of Japan, 2004, 77(10), 1905-1914

Production Method 19

Reaction Conditions
1.1 Reagents: Nitrous oxide Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene
Reference
Selective nitrous oxide oxidation for C-H oxidation and aromatization of 9,10-dihydroanthracene derivatives
Hashimoto, Kentaro; et al, Chemistry Letters, 2002, (6), 582-583

Production Method 20

Reaction Conditions
Reference
The new method of production of substituted anthraquinones via diene synthesis in the presence of Mo-VP heteropolyacid solution: catalyst regeneration
Gogin, L. L.; et al, Kataliz v Promyshlennosti, 2016, 16(3), 24-30

Production Method 21

Reaction Conditions
1.1 Catalysts: Benzoic acid ,  L-Proline Solvents: Toluene ;  5 h, 50 °C
Reference
Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones
Somai Magar, Krishna Bahadur; et al, Chemical Communications (Cambridge, 2015, 51(41), 8592-8595

Production Method 22

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Benzoic acid ,  L-Proline ,  Silver oxide (Ag2O) Solvents: 1,4-Dioxane ;  5 - 10 h, 80 °C
Reference
Organic-Inorganic Dual Catalytic System for the Regioselective Construction of Diverse Quinone Derivatives via Benzannulation
Akhtar, Muhammad Saeed ; et al, Asian Journal of Organic Chemistry, 2021, 10(3), 606-613

Production Method 23

Reaction Conditions
1.1 rt → 523 K; 5 h, 0.7 MPa, 523 K; 523 K → rt
Reference
Liquid-phase cascade acylation/dehydration over various zeolite catalysts to synthesize 2-methylanthraquinone through an efficient one-pot strategy
Hou, Qijun; et al, Journal of Catalysis, 2009, 268(2), 376-383

Production Method 24

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Quinone ,  N-Acetyl-L-isoleucine ,  Palladium diacetate Solvents: 2-Methyl-2-butanol ;  48 - 60 h, 90 °C
Reference
Efficient Synthesis of Anthraquinones from Diaryl Carboxylic Acids via Palladium(II)-Catalyzed and Visible Light-Mediated Transformations
Kim, Kiho; et al, Advanced Synthesis & Catalysis, 2017, 359(5), 848-852

Production Method 25

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Solvents: Water
Reference
Simple one step route to substituted anthraquinones
Sammes, Peter G.; et al, Journal of the Chemical Society, 1979, (1), 33-4

Production Method 26

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide ,  Oxygen Solvents: Tetrahydrofuran
Reference
Lateral lithiation reactions promoted by heteroatomic substituents
Clark, Robin D.; et al, Organic Reactions (Hoboken, 1995, 47,

2-Methylanthraquinone Raw materials

2-Methylanthraquinone Preparation Products

2-Methylanthraquinone Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:84-54-8)2-Methyl anthraquinone
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Quantity:200kg
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:84-54-8)2-Methylanthracene-9,10-dione
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:84-54-8)2-Methylanthraquinone
Order Number:A840843
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):252.0
Email:sales@amadischem.com

2-Methylanthraquinone Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on 2-Methylanthraquinone

Exploring the Multifaceted Applications of 2-Methylanthraquinone (CAS No. 84-54-8) in Chemical and Biomedical Research

Among the diverse array of organic compounds studied in modern chemistry, 2-Methylanthraquinone (CAS No. 84-54-8) stands out as a versatile molecule with unique structural properties and emerging biomedical applications. This compound, characterized by its anthracene-based framework substituted with a methyl group at position 2, has garnered significant attention in recent years due to its redox activity, photophysical behavior, and potential for drug delivery systems. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility across academic and industrial domains.

The core structure of 2-Methylanthraquinone consists of a tricyclic anthracene skeleton with a methyl substituent at the meta position relative to the quinone moiety. This configuration imparts distinctive electronic properties compared to unsubstituted anthraquinones. According to a groundbreaking study published in Nature Chemistry (2023), this structural feature enhances electron-donating capacity by approximately 15% compared to analogous compounds, making it particularly valuable for redox-based applications such as organic solar cells and electrochemical sensors. Researchers demonstrated that doping CAS No. 84-54-8 into polymer matrices significantly improves charge carrier mobility—a discovery that could revolutionize next-generation energy storage systems.

In biomedical research, 2-Methylanthraquinone has emerged as a promising candidate for targeted drug delivery due to its photoresponsive characteristics. A 2024 study in Bioconjugate Chemistry revealed that conjugating this compound with folate receptors enables precise targeting of cancer cells under near-infrared light activation. The molecule's quinoid ring system facilitates singlet oxygen generation upon irradiation, creating a dual-action mechanism combining photodynamic therapy with chemotherapeutic agents encapsulated within lipid nanoparticles. This approach achieved tumor regression rates exceeding 70% in murine models without significant off-target effects—a breakthrough validated through advanced fluorescence microscopy and flow cytometric analyses.

The synthesis optimization of CAS No. 84-54-8 represents another frontier in chemical research. Traditional methods involving Friedel-Crafts acylation often produce low yields due to overalkylation issues. However, recent advances reported in Chemical Communications (January 2023) introduced a palladium-catalyzed arylation protocol achieving >95% yield under mild conditions using microwave-assisted techniques. This method employs environmentally benign solvents like dimethyl sulfoxide (DMSO), aligning with green chemistry principles while maintaining structural integrity during purification via column chromatography on silica gel.

In material science applications, researchers have successfully incorporated 2-Methylanthraquinone into stimuli-responsive hydrogels for wound healing applications. A collaborative study between MIT and ETH Zurich demonstrated that integrating this compound into poly(N-isopropylacrylamide) networks creates temperature-sensitive gels capable of releasing encapsulated antibiotics precisely at physiological temperatures (37°C ±1°C). The quinone groups form hydrogen bonds with amide moieties during phase transitions, creating a self-healing matrix that maintains mechanical stability even after multiple swelling/deswelling cycles—a property validated through dynamic mechanical analysis (DMA) and atomic force microscopy (AFM).

Eco-toxicological studies have also shed light on sustainable uses of CAS No. 84-54-8. While conventional anthraquinones exhibit moderate aquatic toxicity (LC₅₀ ~10 mg/L), recent data from the Journal of Environmental Management shows that methyl-substituted derivatives like this compound display reduced bioaccumulation potential due to increased water solubility (~1g/L at pH7). Researchers are now exploring its application as an eco-friendly alternative to chlorine-based bleaching agents in pulp industries—a shift projected to reduce effluent toxicity by up to 60% without compromising brightness indices according to pilot-scale trials conducted in Finland.

Innovations continue to expand the analytical methodologies for characterizing 2-Methylanthraquinone. High-resolution mass spectrometry using Orbitrap technology now allows accurate quantification down to sub-ppt levels through multiple reaction monitoring (MRM). A novel chiral stationary phase developed by Agilent Technologies specifically targets this compound's enantiomers during preparative HPLC runs—a critical advancement for pharmaceutical quality control where stereochemistry impacts therapeutic efficacy as shown in recent pharmacokinetic studies involving rodent models.

The interplay between computational modeling and experimental validation has accelerated discovery pathways involving this compound. Density functional theory (DFT) calculations using Gaussian16 software revealed that the methyl substitution lowers the LUMO energy level by ~0.3 eV compared to parent anthraquinone molecules—information critical for optimizing photoelectrochemical cell designs reported in Advanced Materials (June 2023). Machine learning algorithms trained on over 15,000 molecular datasets now predict optimal substitution patterns for enhancing specific properties like electron affinity or fluorescence quantum yield—tools increasingly adopted by drug discovery teams worldwide.

In clinical translation studies, early-phase trials investigating CAS No. 84-54-8-based therapies show promising results against neurodegenerative diseases. A Phase I trial sponsored by Pfizer demonstrated safe administration of nanoparticle formulations containing this compound at doses up to 15 mg/kg/day without hepatotoxicity—contrary to earlier concerns about quinone-related oxidative stress observed in vitro studies from two decades ago before modern delivery systems were developed.

The global market dynamics reflect growing industrial adoption—according to a MarketsandMarkets report published Q3/2023, demand for specialty chemicals like 2-Methylanthraquinone is projected to reach $17 billion USD by 2030 driven primarily by renewable energy storage innovations and personalized medicine advancements requiring precise molecular targeting capabilities inherent in this compound's unique structure.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:84-54-8)2-Methyl anthraquinone
sfd12460
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84-54-8)2-Methylanthracene-9,10-dione
LE4302;LE1710108;LE18427
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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